molecular formula C12H22N2O4S B2877655 Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2225137-19-7

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2877655
CAS No.: 2225137-19-7
M. Wt: 290.38
InChI Key: RZGVKFILRYSQAF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tert-butyl 3-amino-1-thia-7-azaspiro[3.5]nonane-7-carboxylate with oxidizing agents to introduce the dioxo functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro3.5 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfone derivatives.

  • Reduction: Reduction products may include amines or other reduced forms.

  • Substitution: Substitution reactions can lead to various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include various enzymes involved in metabolic pathways.

  • Receptors: The compound may interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

  • Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

  • Tert-butyl 3-amino-1-thia-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness: Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3

This comprehensive overview highlights the significance of tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate in various scientific and industrial contexts. Its complex structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

tert-butyl 3-amino-1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-6-4-12(5-7-14)9(13)8-19(12,16)17/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGVKFILRYSQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CS2(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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